molecular formula C18H19N5O2 B2744455 (1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1210475-42-5

(1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2744455
CAS No.: 1210475-42-5
M. Wt: 337.383
InChI Key: UMACKDNAUGGHLI-UHFFFAOYSA-N
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Description

(1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: is a complex organic compound featuring a benzimidazole core fused with a piperidine ring and a cyclopropyl-1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is to react o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzimidazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed on the piperidine ring to produce saturated analogs.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the benzimidazole and piperidine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Oxidized derivatives of the benzimidazole ring.

  • Reduction: : Saturated analogs of the piperidine ring.

  • Substitution: : Substituted derivatives at various positions on the benzimidazole and piperidine rings.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its antimicrobial properties.

  • Medicine: : Potential use in drug discovery and development due to its biological activity.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the presence of the cyclopropyl-1,3,4-oxadiazole moiety. Similar compounds include other benzimidazole derivatives and piperidine-containing compounds, but the combination of these specific groups sets it apart.

List of Similar Compounds

  • Benzimidazole derivatives: : Various compounds with benzimidazole cores used in drug discovery.

  • Piperidine derivatives: : Compounds containing piperidine rings with different substituents.

  • Cyclopropyl-1,3,4-oxadiazole derivatives: : Compounds featuring the cyclopropyl-1,3,4-oxadiazole moiety.

Properties

IUPAC Name

3H-benzimidazol-5-yl-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-18(13-3-4-14-15(9-13)20-10-19-14)23-7-5-12(6-8-23)17-22-21-16(25-17)11-1-2-11/h3-4,9-12H,1-2,5-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMACKDNAUGGHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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